molecular formula C26H22Cl2N2O4S B2495261 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-42-8

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No. B2495261
M. Wt: 529.43
InChI Key: GLNROXRNONKDBK-UHFFFAOYSA-N
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Description

Imidazole derivatives, including ethyl acetate analogs, are prominent in chemical research due to their versatile applications and properties. They play a crucial role in developing pharmaceuticals, agrochemicals, and materials science. The focus on these compounds stems from their unique chemical reactivity and ability to participate in various biological interactions.

Synthesis Analysis

The synthesis of imidazole derivatives, like ethyl acetate compounds, often involves multicomponent reactions, allowing for efficient and versatile formation of complex structures. For instance, a one-pot synthesis involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, showcasing the efficient formation of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates (Kalhor, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by NMR, IR, and mass spectral data, providing insights into their complex frameworks. These analyses are foundational for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. For example, ethyl 2-(1H-imidazol-1-yl)acetate derivatives have been synthesized and evaluated for their antibacterial activity, indicating the broad functional scope of these molecules (Al-badrany, Mohammed, & Alasadi, 2019).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, electrophilic/nucleophilic sites, and ability to form hydrogen bonds, dictate their reactivity and interactions. For instance, the reactivity of ethyl isocyanoacetate with imidazole derivatives underlines the chemical versatility and potential for creating a wide range of biologically active compounds (Sundaram, Singh, Venkatesh, Ila, & Junjappa, 2007).

Scientific Research Applications

Sulfonamides in Scientific Research

  • Antioxidant Capacity and Mechanisms : Sulfonamide compounds have been investigated for their antioxidant capacity, notably through decolorization assays like ABTS/PP, which assess their ability to scavenge free radicals and potentially form coupling adducts with antioxidant indicators (Ilyasov et al., 2020). These mechanisms highlight the diverse reactivity of sulfonamide derivatives, suggesting possible research applications in studying oxidative stress and related physiological processes.

  • Patented Applications and Biological Importance : Sulfonamides have been the focus of patent reviews, revealing their incorporation into drugs with various therapeutic targets, including carbonic anhydrase inhibitors (CAIs) and tyrosine kinase inhibitors. These reviews shed light on the ongoing development of sulfonamides for targeting specific enzymes or pathways, indicating their versatility and importance in medicinal chemistry and drug design (Carta et al., 2012).

  • Analytical Methods for Antioxidant Activity : Research into determining antioxidant activity has highlighted various assays, including those based on sulfonamide-related compounds, to measure the antioxidant capacity of substances. These methods are crucial for understanding the antioxidant properties of new chemical entities, suggesting an area where sulfonamides and related compounds could be applied in the evaluation of new antioxidants (Munteanu & Apetrei, 2021).

  • Redox Mediators in Organic Pollutant Degradation : Some sulfonamide derivatives act as redox mediators, enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This application is particularly relevant in environmental chemistry and bioremediation, showcasing the potential of sulfonamide compounds in addressing environmental pollution (Husain & Husain, 2007).

properties

IUPAC Name

ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O4S/c1-2-34-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)35(32,33)17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNROXRNONKDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

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